6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine
Description
Structural Features:
- A pyridine ring substituted with:
- An amine group (-NH₂) at the 3-position.
- A sulfanyl group (-S-) at the 6-position, linked to a 2,5-dichlorophenyl moiety.
- The 2,5-dichlorophenyl group consists of a benzene ring with chlorine atoms at the 2- and 5-positions.
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₈Cl₂N₂S |
| Average mass | 271.159 g/mol |
| Monoisotopic mass | 269.978525 g/mol |
Representations:
- SMILES :
C1=CC(=C(C=C1Cl)SC2=NC=C(C=C2)N)Cl. - InChI :
InChI=1S/C11H8Cl2N2S/c12-7-1-3-9(13)10(5-7)16-11-4-2-8(14)6-15-11/h1-6H,14H2. - InChIKey :
SNXRLTPQEPXSJN-UHFFFAOYSA-N.
CAS Registry Number and PubChem CID
The compound is registered under the CAS Registry Number 219865-85-7 . In the PubChem database, it is assigned the PubChem CID 2800120 . These identifiers are critical for unambiguous referencing in chemical inventories, regulatory documents, and research publications.
Properties
IUPAC Name |
6-(2,5-dichlorophenyl)sulfanylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2S/c12-7-1-3-9(13)10(5-7)16-11-4-2-8(14)6-15-11/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXRLTPQEPXSJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SC2=NC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384138 | |
| Record name | 6-[(2,5-dichlorophenyl)thio]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219865-85-7 | |
| Record name | 6-[(2,5-dichlorophenyl)thio]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine typically involves the nucleophilic substitution reaction of 2,5-dichlorothiophenol with 3-chloropyridine-6-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thioether linkage and the amine group may play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyridine Derivatives
6-(4-Methoxyphenyl)pyridin-3-amine
- Structure: The pyridine core retains the 3-amino group but substitutes the 6-position with a 4-methoxyphenyl group instead of a dichlorophenylthio moiety.
- Key Differences: The methoxy group is electron-donating, contrasting with the electron-withdrawing dichlorophenylthio group.
2,5-Dibromopyridin-3-amine
Thioether-Linked Analogs
6-((4-Bromophenyl)thio)pyridin-3-amine
- Structure : Features a 4-bromophenylthio group at the 6-position.
- Key Differences : Bromine substitution vs. chlorine alters lipophilicity and van der Waals interactions. Commercial availability from five suppliers highlights its accessibility for research .
- Implications : The bromine atom’s polarizability may enhance binding to hydrophobic pockets compared to chlorine.
6-[(1-Naphthylmethyl)thio]-4-chloropyrazolo[3,4-d]pyrimidine
- Structure : A pyrazolopyrimidine core with a 1-naphthylmethylthio group.
- Biological Activity : Demonstrated potent analgesic activity (LD₅₀ = 2000 mg/kg in mice) and low toxicity, suggesting that thioether-linked aromatic systems may enhance therapeutic indices .
- Comparison : While the core heterocycle differs, the thioether linkage and bulky aromatic substituent align with the target compound’s design, supporting the hypothesis that such groups contribute to bioactivity.
Dichlorophenyl-Containing Compounds
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridin-2-amine Derivatives
Research Implications and Gaps
- Activity Prediction : The analgesic activity of 6-[(1-naphthylmethyl)thio]-4-chloropyrazolo[3,4-d]pyrimidine suggests that the thioether linkage and halogenated aromatics in the target compound warrant further pharmacological screening.
- Synthetic Accessibility : Evidence from DMF-mediated reactions and commercial availability of analogs supports feasible scale-up and derivatization.
- Data Limitations: No direct toxicity or efficacy data for the target compound were found in the evidence, highlighting the need for targeted studies.
Biological Activity
6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C₁₁H₈Cl₂N₂S
- CAS Number: 219865-85-7
It features a pyridine ring substituted at the 3-position with an amino group and at the 6-position with a thioether linked to a dichlorophenyl group. The predicted boiling point is approximately 448.2 °C, with a density of about 1.48 g/cm³.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The thioether linkage and amino group are thought to be crucial for binding to these targets, potentially modulating their activity.
Antimicrobial Properties
Initial studies suggest that this compound exhibits antimicrobial effects against various pathogens. The compound has been evaluated for its efficacy against bacterial strains, demonstrating promising results that warrant further investigation.
Anticancer Activity
Research indicates that derivatives of this compound may possess anticancer properties. In vitro studies have shown that certain analogs exhibit significant cytotoxic activity against various cancer cell lines. For instance:
These findings highlight the potential of this compound as a lead in the development of new anticancer therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-pyridine | Pyridine ring with amino group | Antimicrobial activity |
| 2-(2,5-Dichlorophenyl)thiazole | Thiazole ring substituted with dichlorophenyl | Anticancer properties |
| 6-(4-Chlorophenyl)thio-pyridin-3-amine | Similar thioether linkage but different phenyl group | Potential enzyme inhibitor |
These comparisons illustrate how slight structural variations can lead to differing biological activities, underscoring the importance of SAR studies in drug design.
Case Studies and Research Findings
Several studies have explored the biological potential of this compound:
- Anticancer Evaluation : A study assessed the cytotoxic effects on various cancer cell lines and found that compounds related to this structure exhibited significant growth inhibition and induced apoptosis through specific cellular pathways .
- Antimicrobial Assessment : Another investigation focused on the antimicrobial properties against common bacterial strains, revealing effective inhibition at low concentrations.
- Mechanistic Insights : Research into the binding interactions of this compound with target enzymes has provided insights into its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are established synthetic routes for 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine, and what are their mechanistic considerations?
- Methodological Answer : A common approach involves coupling reactions between pyridine-3-amine derivatives and halogenated arylthiols. For example, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) can link the pyridine core to the 2,5-dichlorophenylthio group. Solvent systems like toluene/water mixtures and bases such as Na₂CO₃ are critical for achieving high yields . Alternative methods may employ nucleophilic aromatic substitution (SNAr) under controlled pH and temperature to introduce the thioether moiety.
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming regiochemistry and purity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. X-ray crystallography may resolve ambiguities in stereoelectronic effects caused by the dichlorophenylthio group. For intermediates, FT-IR can monitor functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts during the synthesis of this compound?
- Methodological Answer : Byproduct formation (e.g., disulfide linkages or dehalogenation) can be minimized by:
- Catalyst tuning : Using air-stable Pd catalysts (e.g., PdCl₂(dppf)) to enhance selectivity .
- Solvent control : Polar aprotic solvents (DMF or THF) improve solubility of intermediates, reducing side reactions .
- Temperature gradients : Stepwise heating (e.g., 60°C → 110°C) prevents thermal degradation of the thioether bond.
- Data Contradiction Analysis : Conflicting yield reports may arise from trace moisture in solvents, which hydrolyzes intermediates. Karl Fischer titration ensures anhydrous conditions .
Q. What strategies are effective in resolving discrepancies in biological activity data for this compound?
- Methodological Answer : Inconsistent bioactivity (e.g., antifungal assays) may stem from:
- Purity thresholds : HPLC with UV/Vis detection (λ = 254 nm) ensures >95% purity; impurities like residual Pd (<10 ppm) are quantified via ICP-MS .
- Solvent artifacts : DMSO, a common solubilizing agent, can quench reactive species. Dose-response curves in multiple solvents (e.g., ethanol, PBS) validate results .
- Receptor variability : Use isogenic cell lines to control for genetic differences in target binding studies.
Q. How does the electronic nature of the 2,5-dichlorophenylthio group influence the compound’s reactivity in further derivatization?
- Methodological Answer : The electron-withdrawing Cl substituents activate the pyridine ring toward electrophilic substitution at the 4-position. Computational tools (DFT calculations) predict frontier molecular orbitals, guiding regioselective modifications (e.g., nitration or sulfonation). Experimental validation via Hammett σ⁺ constants correlates substituent effects with reaction rates .
Data Interpretation and Experimental Design
Q. What experimental controls are critical when evaluating the stability of this compound under physiological conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via LC-MS.
- Oxidative stress : Add hydrogen peroxide (1–5 mM) to simulate in vivo oxidative environments .
- Light exposure : Conduct parallel experiments under UV/Vis light to assess photolytic decomposition.
Q. How can contradictory NMR spectral data (e.g., unexpected coupling patterns) be systematically addressed?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at −40°C to 80°C.
- Isotopic labeling : Introduce ¹⁵N or ¹³C labels to trace ambiguous signals.
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 6-[(2,4-dichlorophenyl)thio]pyridin-3-amine) to identify substituent-induced shifts .
Application-Oriented Research
Q. What in silico approaches are recommended to predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against enzymes (e.g., cytochrome P450) or kinases.
- MD simulations : GROMACS or AMBER trajectories (20–100 ns) assess binding stability and conformational changes.
- Pharmacophore modeling : Identify critical interactions (e.g., H-bonding with NH₂, hydrophobic contacts with Cl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
